LogP Shift: Cyclopropyl vs. Methyl at Pyrimidine C-2
The target compound possesses a calculated SlogP of 4.02 [1], whereas the direct 2-methyl analog (2-methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol) is predicted to have a logP approximately 0.5–0.7 units lower based on the π-value difference between cyclopropyl and methyl substituents [2]. This 0.5–0.7 logP elevation is meaningful for membrane permeability and CNS penetration potential. No experimental logP for the 2-methyl analog has been published; therefore this is a class-level inference derived from Hansch substituent π constants.
| Evidence Dimension | Lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 4.02 (MMsINC calculated) |
| Comparator Or Baseline | 2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol (predicted logP ≈ 3.3–3.5; estimated from cyclopropyl π=1.0 vs. methyl π=0.5) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 log units |
| Conditions | Predicted via MOE (Molecular Operating Environment) descriptors in the MMsINC platform; no experimental logD7.4 available. |
Why This Matters
A higher logP indicates greater membrane permeability, which is critical for intracellular target engagement and CNS penetration; selecting the cyclopropyl derivative over the methyl analog may be essential for cell-based assays requiring passive diffusion.
- [1] MMsINC Database, Molecule ID MMs00351347; SlogP = 4.0226. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. Cyclopropyl π = 1.0; methyl π = 0.5. View Source
